Cas no 1807265-76-4 (2-(Bromomethyl)-5-fluoro-4-methoxypyridine)

2-(Bromomethyl)-5-fluoro-4-methoxypyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(Bromomethyl)-5-fluoro-4-methoxypyridine
- 2-Bromomethyl-5-fluoro-4-methoxypyridine
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- Inchi: 1S/C7H7BrFNO/c1-11-7-2-5(3-8)10-4-6(7)9/h2,4H,3H2,1H3
- InChI Key: ZDGSIXVSUJEPJG-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C(=CN=1)F)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 125
- Topological Polar Surface Area: 22.1
- XLogP3: 1.5
2-(Bromomethyl)-5-fluoro-4-methoxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029011946-1g |
2-Bromomethyl-5-fluoro-4-methoxypyridine |
1807265-76-4 | 95% | 1g |
$3,097.65 | 2022-03-31 | |
Alichem | A029011946-250mg |
2-Bromomethyl-5-fluoro-4-methoxypyridine |
1807265-76-4 | 95% | 250mg |
$1,078.00 | 2022-03-31 |
2-(Bromomethyl)-5-fluoro-4-methoxypyridine Related Literature
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
Additional information on 2-(Bromomethyl)-5-fluoro-4-methoxypyridine
Introduction to 2-(Bromomethyl)-5-fluoro-4-methoxypyridine (CAS No. 1807265-76-4)
2-(Bromomethyl)-5-fluoro-4-methoxypyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1807265-76-4, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their broad spectrum of biological activities and industrial applications.
The structural features of 2-(Bromomethyl)-5-fluoro-4-methoxypyridine make it a valuable intermediate in synthetic chemistry. The presence of a bromomethyl group at the 2-position and a fluoro substituent at the 5-position, combined with a methoxy group at the 4-position, provides multiple reactive sites for further functionalization. These structural motifs are particularly useful in constructing more complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals.
In recent years, there has been a growing interest in developing novel pyridine derivatives as potential therapeutic agents. The fluorine atom in 2-(Bromomethyl)-5-fluoro-4-methoxypyridine is known to enhance metabolic stability and binding affinity, making it an attractive scaffold for drug design. Furthermore, the bromomethyl group allows for facile introduction of other functional groups, enabling the synthesis of diverse analogues for pharmacological evaluation.
One of the most compelling aspects of 2-(Bromomethyl)-5-fluoro-4-methoxypyridine is its utility in medicinal chemistry. Researchers have leveraged this compound to develop inhibitors targeting various biological pathways. For instance, studies have shown that pyridine derivatives can modulate enzyme activity and receptor binding, offering promising leads for treating conditions such as inflammation, cancer, and neurological disorders. The fluoro substituent, in particular, has been implicated in improving drug-like properties such as solubility and bioavailability.
The methoxy group at the 4-position of 2-(Bromomethyl)-5-fluoro-4-methoxypyridine also plays a crucial role in its reactivity and functionality. This group can participate in various chemical transformations, including nucleophilic substitution reactions, which are commonly employed in organic synthesis. Such reactions allow for the introduction of additional functional groups, expanding the chemical space available for drug discovery.
Recent advancements in synthetic methodologies have further enhanced the accessibility and utility of 2-(Bromomethyl)-5-fluoro-4-methoxypyridine. Techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient construction of complex pyridine derivatives from this intermediate. These methods have streamlined the synthesis process and improved yields, making it more feasible to explore its applications in drug development.
The agrochemical industry has also recognized the potential of 2-(Bromomethyl)-5-fluoro-4-methoxypyridine as a building block for novel pesticides and herbicides. Pyridine-based compounds are known for their efficacy in crop protection due to their ability to interact with biological targets in pests and weeds. The structural diversity offered by this compound allows chemists to design molecules with tailored properties, such as improved selectivity and environmental compatibility.
In conclusion, 2-(Bromomethyl)-5-fluoro-4-methoxypyridine (CAS No. 1807265-76-4) is a multifaceted compound with significant implications in pharmaceutical and agrochemical research. Its unique structural features enable diverse synthetic applications and biological activities, making it a valuable tool for drug discovery and crop protection strategies. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.
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